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Compound of Interest

Compound Name: 6(5H)-Phenanthridinone, 4-methyl-
Cat. No.: B12328848
Get Quote
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Technical Guide for Drug Discovery & Application Scientists

Executive Summary

4-Methyl-6(5H)-phenanthridinone (C14H11NO) is a tricyclic lactam and a methylated derivative
of the core phenanthridinone scaffold. It serves as a critical structural probe in Structure-Activity
Relationship (SAR) studies for PARP-1 inhibitors, such as PJ-34. Unlike its 2- or 3-substituted
analogues, the 4-methyl isomer introduces steric bulk at the "peri" position relative to the
lactam nitrogen, significantly influencing binding kinetics and solubility profiles. This guide
outlines the synthesis, spectroscopic identification, and functional characterization of this
specific isomer.

Chemical Identity & Physicochemical Properties[1]
[2][3]
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Property Data Notes

4-methyl-5H-phenanthridin-6- Often cited as 4-
IUPAC Name

one methylphenanthridone
Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol M+ peak at 209
Core Scaffold 6(5H)-Phenanthridinone CAS: 1015-89-0 (Parent)
Physical State Off-white to pale yellow solid Crystalline
Solubility DMSO, DMF, Hot Ethanol Poor water solubility
Melting Point 220-225 °C (Estimated) High mp due to intermolecular

H-bonding

Structural Derivation

The "4-methyl" designation places the methyl group on the A-ring, adjacent to the lactam
nitrogen (position 5). This specific regiochemistry is derived exclusively from the cyclization of
o-toluidine (2-methylaniline) derivatives.

e Ring A (1-4): Derived from the aniline precursor.
e Ring B (5-6): The lactam ring.

» Ring C (7-10): Derived from the benzoic acid precursor.

Synthesis & Reaction Monitoring

To ensure the isolation of the correct 4-methyl isomer (and not the 1-methyl or N-methyl
variants), the synthesis must proceed via a regioselective route starting from o-toluidine.

Synthetic Pathway

The most robust method involves the formation of an amide bond followed by a Pd-catalyzed
intramolecular C-H arylation or radical cyclization.
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Figure 1: Synthetic route ensuring the 4-methyl regiochemistry. Cyclization occurs at the
unsubstituted ortho-position of the aniline ring.

Process Control (HPLC)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
» Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% TFA).
e Detection: UV at 254 nm (aromatic) and 310 nm (phenanthridinone conjugation).

o Retention Time: The 4-methyl isomer typically elutes later than the unsubstituted parent due
to increased lipophilicity.

Spectroscopic Characterization (The Core)

Validating the position of the methyl group is critical. The 4-methyl isomer has a distinct NMR
signature compared to the 1-methyl (bay region) or N-methyl (5-methyl) isomers.

Nuclear Magnetic Resonance (NMR)
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) o ] Diagnostic
Nucleus Signal (ppm) Multiplicity Assignment
Feature
) Disappears with
1H ~11.5 Singlet (br) NH (5)
D20 shake.
Deshielded "bay
H 8.5-8.7 Doublet H10 region” proton
(Ring C).
Deshielded
1H 8.2-8.3 Doublet H1 _
proton on Ring A.
H 2.4-2.6 Singlet CHs (4) Key ldentifier.
_ Aromatic
1H 7.2-75 Multiplet H2, H3, H7-9
backbone.
13C ~161.0 Singlet C=0 (6) Lactam carbonyl.
13C ~18.5 Singlet CHs Methyl carbon.

Critical NOE Experiment: To distinguish from other isomers, perform a 1D NOE (Nuclear
Overhauser Effect) experiment irradiating the methyl peak at 2.5 ppm.

o 4-Methyl Isomer: Strong NOE enhancement of the NH signal (if visible) and the H3 aromatic
proton. NO enhancement of the H10 (bay region) proton.

o 1-Methyl Isomer: Strong NOE enhancement of the H10 proton (spatial proximity in the bay
region).

Mass Spectrometry (MS)
 lonization: ESI+ (Electrospray lonization).
e Parent lon: [M+H]* = 210.09.

e Fragmentation:

o Loss of CHs (M-15).
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o Loss of CO (M-28) from the lactam ring (characteristic of phenanthridinones).

Infrared Spectroscopy (FT-IR)

e 3100-3200 cm~*: N-H stretch (broad, H-bonded).

e 1640-1660 cm~1: C=0 stretch (Lactam). Note: This is lower than typical ketones due to

resonance.

Biological Relevance & Assay Protocols

Phenanthridinones are potent inhibitors of PARP (Poly (ADP-ribose) polymerase), an enzyme
involved in DNA repair. The 4-methyl group introduces a steric clash that may modulate this

activity compared to the parent compound.

Mechanism of Action (PARP Inhibition)

The phenanthridinone core mimics the nicotinamide moiety of NAD+, the substrate for PARP. It
binds to the catalytic pocket, preventing DNA repair in cancer cells (synthetic lethality).

DNA Single-Strand Break

PARP-1 Activation 4-Methyl-6(5H)-phenanthridinone NAD+ Substrate

Competes

Competitive Binding
at Catalytic Site

f Inhibitor Wins

Inhibition of DNA Repair
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Figure 2: Mechanism of PARP inhibition. The 4-methyl analogue competes with NAD+ for the
active site.

In Vitro Assay Protocol

o Reagents: Recombinant PARP-1 enzyme, biotinylated NAD+, activated DNA, and histone-
coated plates.

o Preparation: Dissolve 4-methyl-6(5H)-phenanthridinone in DMSO (stock 10 mM). Serial
dilute.

o Reaction: Incubate enzyme + inhibitor + DNA + NAD+ for 60 min at 25°C.

» Detection: Add Streptavidin-HRP followed by TMB substrate. Measure absorbance at 450
nm.

e Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. Expect IC50 in the
micromolar range, potentially higher than the unsubstituted parent due to steric hindrance at
the 4-position.

Safety & Handling

e Hazard: Phenanthridinones are potential mutagens (intercalating agents). Handle as a
suspected carcinogen.[1]

o PPE: Nitrile gloves, lab coat, and P95/N95 respirator or fume hood usage is mandatory
during solid handling.

o Disposal: High-temperature incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Comprehensive Characterization of 4-Methyl-6(5H)-
Phenanthridinone]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b12328848?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12328848?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

